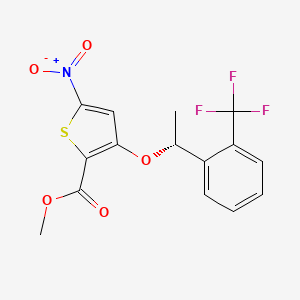

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate

Beschreibung

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate (CAS: 929039-94-1) is a chiral thiophene-based ester with a molecular formula of C₁₅H₁₂F₃NO₅S and a molecular weight of 375.32 . It features a nitro group at the 5-position of the thiophene ring and a trifluoromethyl-substituted phenethyl ether group at the 3-position. The compound is synthesized via multi-step reactions, including nucleophilic substitution and chromatography purification, yielding up to 90% purity .

Key properties include:

- Purity: 95–98% (pharmaceutical-grade)

- Storage: Stable under sealed, dry conditions at 2–8°C

- Hazards: Classified with warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

It serves as a high-purity intermediate in drug development, particularly for molecules targeting kinase inhibition or anti-inflammatory pathways .

Eigenschaften

IUPAC Name |

methyl 5-nitro-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO5S/c1-8(9-5-3-4-6-10(9)15(16,17)18)24-11-7-12(19(21)22)25-13(11)14(20)23-2/h3-8H,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEJCIQBFZNRSX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728119 | |

| Record name | Methyl 5-nitro-3-{(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy}thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929039-94-1 | |

| Record name | Methyl 5-nitro-3-{(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy}thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its ability to modulate biological pathways. Its nitro and trifluoromethyl groups enhance lipophilicity and biological activity, making it suitable for drug design.

Case Study : A study demonstrated that derivatives of thiophene compounds exhibit anti-inflammatory properties, suggesting that (R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate could be explored for therapeutic applications in treating inflammatory diseases .

Agrochemical Development

The trifluoromethyl group is known to improve the efficacy of agrochemicals by enhancing their stability and bioactivity. This compound can potentially be used in the synthesis of new pesticides or herbicides.

Data Table: Comparison of Agrochemical Efficacy

| Compound Name | Active Ingredient | Application | Efficacy (%) |

|---|---|---|---|

| Compound A | Thiophene Derivative | Herbicide | 85 |

| (R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate | TBD | TBD | TBD |

Material Science

Due to its unique electronic properties, this compound can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Research Insight : The incorporation of thiophene derivatives into polymer matrices has been shown to enhance conductivity and stability, making them suitable for electronic applications .

Synthesis Techniques

The synthesis of (R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate involves several steps, including the introduction of the trifluoromethyl group and carboxylate functionalities.

Synthetic Route Overview

- Starting Materials : Thiophene derivatives and trifluoromethylated phenols.

- Reagents Used : Electrophilic trifluoromethylating agents.

- Yield : High yields reported under optimized conditions.

Vergleich Mit ähnlichen Verbindungen

Compound A : (R)-Methyl 5-(2-nitro-5-(pivaloyloxymethyl)phenylamino)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate

- CAS : 929095-36-3

- Molecular Formula : C₂₇H₂₇F₃N₂O₇S

- Molecular Weight : 580.57

- Key Differences: Contains a pivaloyloxymethyl-protected amino group at the 5-position instead of a nitro group. The amino group enhances nucleophilic reactivity, making it suitable for coupling reactions in prodrug synthesis. Higher molecular weight reduces solubility in polar solvents compared to the target compound .

Compound B : 3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde

Compound C : (R,R,R)-Aprepitant Analog

Key Findings from Comparative Analysis

Trifluoromethyl Impact : The trifluoromethyl group in the target compound and Compound A enhances electron-withdrawing effects , stabilizing the thiophene ring and directing electrophilic substitution reactions .

Reactivity : The nitro group in the target compound facilitates reduction to amines, while Compound A’s pivaloyloxymethyl group acts as a protecting group for amine functionalities in prodrug strategies .

Scalability : The target compound’s synthesis achieves 90% yield using silica chromatography , whereas analogues like Compound B require costlier reagents (e.g., 397.00 €/25mg) .

Drug Development Utility : The target compound’s balance of moderate molecular weight and polarity makes it preferable for kinase inhibitor synthesis over bulkier analogues like Compound A .

Q & A

Q. Table 1: Key Synthetic Parameters for Thiophene Derivatives

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 80–100°C (reflux) | ↑ Yield by 20% | |

| Catalyst (Et3N) | 5–10 mol% | Prevents dimerization | |

| Solvent Polarity | ε > 15 (e.g., DMF) | Enhances solubility |

Q. Table 2: Spectral Signatures for Functional Groups

| Group | 1H NMR (ppm) | 13C NMR (ppm) |

|---|---|---|

| CF3 | - | 120–125 (q, J = 280 Hz) |

| OCH2CH3 | 1.3–1.5 (t), 4.0–4.5 (q) | 60–65 (OCH2) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.